



Application Notes: Immunohistochemical Detection of Progesterone Receptor (PR)

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Compound of Interest		
Compound Name:	Norgesterone	
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Introduction

The Progesterone Receptor (PR), also known as NR3C3 (Nuclear Receptor Subfamily 3, Group C, Member 3), is a crucial intracellular steroid receptor that mediates the physiological effects of progesterone.[1] As a ligand-activated transcription factor, PR plays a master regulatory role in female reproductive tissues, controlling processes like the menstrual cycle, pregnancy, and embryogenesis.[1][2] The receptor exists in two primary isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.[3] [4] PR-B is generally considered the transcriptionally active form, while PR-A can act as a repressor of PR-B and other steroid hormone receptors.[4][5]

Clinical Significance

In the context of oncology, particularly breast cancer, the expression of PR is a critical biomarker.[6][7] Estrogen receptor (ER) induces the expression of PR, making PR status a valuable indicator of a functional ER signaling pathway.[7] The presence of PR in breast cancer cells is a strong predictive factor for a positive response to endocrine therapies, such as tamoxifen or aromatase inhibitors.[7][8] Consequently, the American Society of Clinical Oncology and the College of American Pathologists (ASCO/CAP) recommend routine testing for PR in all invasive breast cancers to guide treatment decisions.[7][9]

Principle of Immunohistochemistry (IHC)



Immunohistochemistry is the most widely used method for determining PR status in clinical practice.[7] The technique allows for the specific visualization of PR protein within the context of tissue morphology.[10] The process involves applying a primary antibody that specifically binds to the PR antigen in a formalin-fixed, paraffin-embedded (FFPE) tissue section.[1][10] This binding is then visualized using a secondary antibody conjugated to an enzyme, which catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the antigen site, most commonly in the nucleus of tumor cells.[6][11]

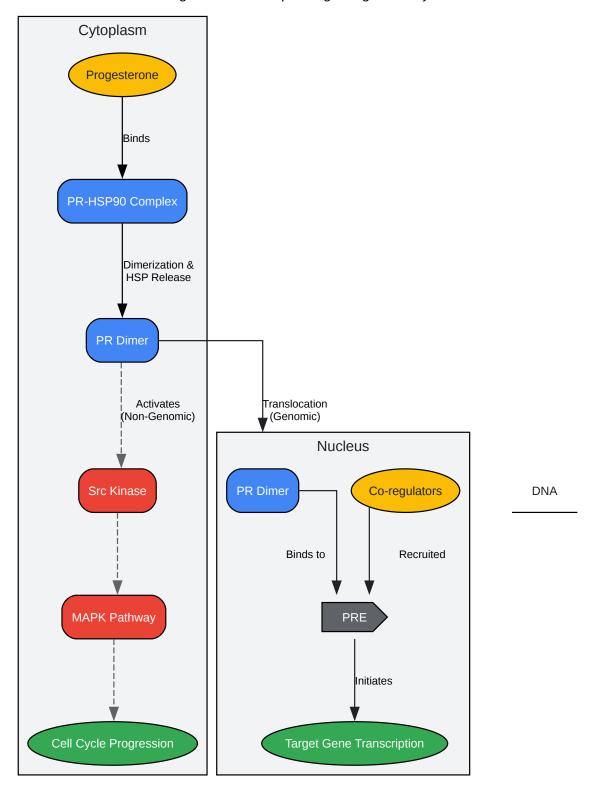
Progesterone Receptor Signaling Pathway

Progesterone receptor signaling occurs through two main pathways: a classical genomic pathway and a rapid non-genomic pathway.

- Genomic Signaling: In its inactive state, PR resides in the cytoplasm within a complex of heat shock proteins (HSPs).[12] Upon binding to its ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[12] Inside the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription.[2][12][13]
- Non-Genomic Signaling: PR can also mediate rapid cellular effects independent of gene
 transcription.[12] This pathway involves PR located outside the nucleus, where it can interact
 with signaling molecules like Src kinase, leading to the rapid activation of downstream
 pathways such as the MAPK/Erk cascade, which can influence cell cycle progression.[5][12]



Progesterone Receptor Signaling Pathway



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Caption: Progesterone Receptor (PR) signaling pathways.



Detailed Immunohistochemistry Protocol for Progesterone Receptor

This protocol provides a standard procedure for the detection of PR in formalin-fixed, paraffinembedded human tissue sections.

- 1. Specimen Preparation
- Fix tissue in 10% neutral buffered formalin for 6 to 72 hours.[9][14] Inadequate or prolonged fixation can negatively impact results.[6]
- Process the tissue and embed in paraffin wax.
- Cut sections at 3-5 μm thickness and mount on positively charged glass slides.[1][6]
- Bake slides in an oven at 55-65°C for at least 30 minutes to ensure tissue adherence.
- 2. Deparaffinization and Rehydration
- Immerse slides in two changes of xylene for 5-10 minutes each.[1][11]
- Rehydrate sections through a series of graded alcohols:
 - 100% Ethanol: 2 changes, 5-10 minutes each.[1][15]
 - 95% Ethanol: 1 change, 5 minutes.[1][15]
 - 70% Ethanol: 1 change, 5 minutes.[1][15]
- Rinse gently with distilled or deionized water.[1][11]
- 3. Antigen Retrieval
- Heat-Induced Epitope Retrieval (HIER) is strongly recommended for PR detection.[6][16]
- Immerse slides in a high pH antigen retrieval solution (e.g., Tris-EDTA, pH 9.0).[6][11]

Methodological & Application





- Heat the slides in the retrieval solution using a validated method, such as a water bath, pressure cooker, or steamer at 95-100°C for 20-60 minutes.[11][17]
- Allow slides to cool to room temperature in the buffer for at least 15-20 minutes.[11]
- Rinse slides with a wash buffer (e.g., PBS or TBS).
- 4. Staining Procedure
- Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide (H2O2) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[1][11][18] Rinse with wash buffer.
- Protein Block: Apply a protein blocking solution (e.g., normal serum from the same species as the secondary antibody) and incubate for 10-20 minutes to prevent non-specific antibody binding.[19]
- Primary Antibody: Drain the blocking solution and apply the diluted primary anti-PR antibody.
 Incubate for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.
 [6][11]
- Detection System: Rinse slides with wash buffer. Apply a polymer-based detection system (e.g., HRP-linked secondary antibody) and incubate according to the manufacturer's instructions (typically 30-45 minutes).[6][10]
- Chromogen: Rinse slides with wash buffer. Apply the chromogen solution (e.g., DAB) and incubate for 1-5 minutes, or until a brown precipitate is visible under the microscope.[1][11]
- Counterstain: Rinse gently with distilled water. Immerse slides in Hematoxylin for 1-5 minutes to stain the cell nuclei.[10][11]
- Bluing: Rinse with water and then immerse in a bluing solution (e.g., 0.2% ammonia water or a commercial solution) for 30-60 seconds to turn the hematoxylin blue.[10] Rinse with water.
- 5. Dehydration and Mounting
- Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol).[11]



- Clear in two changes of xylene for 2-5 minutes each.[11]
- Apply a coverslip using a permanent mounting medium.

Data and Reagents

Table 1: Recommended Reagents and Materials

Reagent/Material	Description/Example	
Primary Antibody	Mouse Monoclonal Clones: PgR 636, 16; Rabbit Monoclonal: PgR 1294.[18][20][21]	
Antigen Retrieval Buffer	Tris-EDTA Buffer (pH 9.0) or Citrate Buffer (pH 6.0).[11][17]	
Detection System	Polymer-based HRP/AP detection kits (e.g., Leica BOND Polymer Refine, Ventana ultraView).[6]	
Chromogen	DAB (3,3'-Diaminobenzidine).[1]	
Counterstain	Harris or Mayer's Hematoxylin.[10]	
Wash Buffer Phosphate Buffered Saline (PBS) or Buffered Saline (TBS) with Tween-20		
Control Tissues	Positive Control: Uterine cervix or known PR- positive breast carcinoma tissue.[10][11][20] Negative Control: Tonsil tissue or tissue known to be PR-negative.[20]	

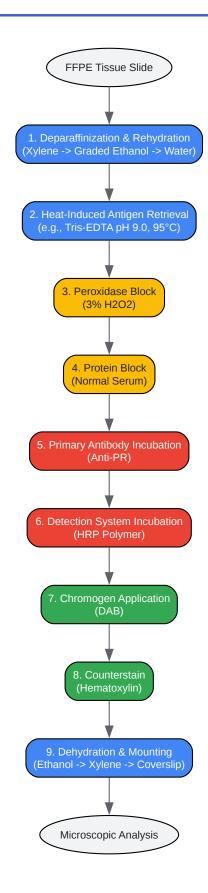
Table 2: Key Protocol Parameters for Automated Systems



Parameter	Leica Bond-MAX[6]	Ventana BenchMark ULTRA[6]	Manual Method (Typical)[11]
Antigen Retrieval	ER Solution 2 (High pH), 30 min	CC1 (Tris-based), 64 min	Tris-EDTA pH 9.0, 20- 60 min @ 95°C
Primary Antibody Incubation	30 minutes	32 minutes @ 37°C	30-60 min @ RT or O/N @ 4°C
Antibody Dilution	Varies by clone (e.g., 1:50-1:500)[20]	Varies by clone	Varies by clone (e.g., 1:100)[11]
Detection System	BOND Polymer Refine Detection	ultraView Universal DAB	HRP Polymer Kit

IHC Workflow Diagram





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Caption: Standard workflow for PR immunohistochemistry.



Interpretation and Quality Control

- Positive Staining: A positive result is indicated by brown (DAB) nuclear staining in the tumor cells.[11] Cytoplasmic staining is generally considered non-specific.
- Scoring: PR status is typically reported based on the percentage of tumor cells with positive nuclear staining. The ASCO/CAP guidelines define a tumor as PR-positive if ≥1% of tumor cell nuclei are immunoreactive.[9] Scoring systems like the Allred score, which considers both the proportion and intensity of staining, may also be used.[7]

Controls:

- Internal Positive Control: Normal adjacent epithelial or stromal cells within the test slide should show the expected PR staining, confirming the integrity of the tissue and the staining run.[9]
- External Controls: A known PR-positive tissue (e.g., breast carcinoma) and a PR-negative tissue should be run with each batch of slides to verify reagent performance and assay specificity.[9][10]
- Negative Reagent Control: Replacing the primary antibody with a non-immune immunoglobulin or antibody diluent should result in no staining.[10]

Troubleshooting

Table 3: Common IHC Issues and Solutions



Issue	Possible Cause(s)	Suggested Solution(s)
No Staining / Weak Staining	Inadequate antigen retrieval	Optimize HIER time, temperature, and pH. Ensure slides remain submerged.
Primary antibody concentration too low	Perform a titration to determine the optimal antibody concentration.	
Improper tissue fixation (over- or under-fixation)	Adhere strictly to fixation guidelines (6-72 hours in 10% NBF).[9]	_
Inactive reagents (antibody, chromogen)	Check expiration dates. Use fresh reagents. Store reagents properly.	
High Background Staining	Non-specific antibody binding	Increase blocking time or use a different blocking reagent.[19]
Primary antibody concentration too high	Reduce the primary antibody concentration.	
Inadequate rinsing between steps	Ensure thorough but gentle rinsing with wash buffer between each step.	
Endogenous biotin (if using biotin-based system)	Use a polymer-based system or perform an avidin-biotin blocking step.	
Tissue dried out during staining	Keep slides in a humidified chamber during incubations.	-
Non-specific Nuclear Staining	Over-fixation of tissue	Can cause non-specific cross- linking. Ensure proper fixation times.[10]
Over-development with chromogen	Reduce DAB incubation time and monitor development microscopically.	



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